molecular formula C22H17BrO3S B060409 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one CAS No. 182133-09-1

6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one

Cat. No. B060409
M. Wt: 441.3 g/mol
InChI Key: VZPGAWHBBWVNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one, also known as BB-1, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism Of Action

The exact mechanism of action of 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one has been shown to have several biochemical and physiological effects in addition to its anticancer activity. It has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one for lab experiments is its high potency and selectivity against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one is its relatively low solubility in water, which could affect its bioavailability and limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one. One possibility is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets in cancer cells. Another direction is to explore its potential applications in the treatment of other diseases, such as arthritis and cardiovascular disease. Finally, further research is needed to optimize the synthesis of 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one and improve its solubility and bioavailability for use in vivo.

Synthesis Methods

The synthesis of 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one involves several steps, starting from the reaction of 4-methoxybenzaldehyde with 2-bromo-1-phenylethanone to form 2-(4-methoxyphenyl)-1-phenylethanone. This intermediate is then reacted with thiophene-2-carboxylic acid to form 2-(4-methoxyphenyl)-3-thiophenecarboxylic acid. The final step involves the conversion of this acid to the target compound, 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one, by reaction with benzyl bromide in the presence of a base.

Scientific Research Applications

6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one has potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer.

properties

CAS RN

182133-09-1

Product Name

6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one

Molecular Formula

C22H17BrO3S

Molecular Weight

441.3 g/mol

IUPAC Name

3-bromo-2-(4-methoxyphenyl)-6-phenylmethoxy-1-benzothiophene 1-oxide

InChI

InChI=1S/C22H17BrO3S/c1-25-17-9-7-16(8-10-17)22-21(23)19-12-11-18(13-20(19)27(22)24)26-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3

InChI Key

VZPGAWHBBWVNLJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OCC4=CC=CC=C4)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OCC4=CC=CC=C4)Br

synonyms

6-(BENZYLOXY)-3-BROMO-2-(4-METHOXYPHENYL)-1-BENZOTHIOPHENE 1-OXIDE

Origin of Product

United States

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